molecular formula C19H17FN4O2 B2476198 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea CAS No. 1797138-77-2

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea

Cat. No.: B2476198
CAS No.: 1797138-77-2
M. Wt: 352.369
InChI Key: OIHDAESXDKJMRZ-UHFFFAOYSA-N
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Description

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has identified compounds within the 1,2,4-oxadiazole class as novel apoptosis inducers, showing promising activity against certain cancer cell lines. A study detailed the synthesis and structure-activity relationship of these compounds, emphasizing their potential as anticancer agents. The molecular target identified for these compounds is TIP47, an IGF II receptor-binding protein, indicating a specific mechanism of action that could be exploited in cancer therapy (Zhang et al., 2005).

OLED Applications

In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of 1,2,4-oxadiazole have been utilized as green phosphors. A study demonstrated the synthesis of new heteroleptic iridium(III) complexes using 1,2,4-oxadiazole derivatives as ancillary ligands, achieving high photoluminescence quantum efficiency yields. These compounds showed excellent performance in OLED devices, suggesting their utility in creating more efficient and durable displays (Jin et al., 2014).

Antifungal and Antibacterial Activity

Compounds featuring the 1,2,4-oxadiazole moiety have shown significant antifungal and antibacterial properties. One study synthesized new derivatives demonstrating activity against fungal pathogens such as A. niger and F. oxysporum, suggesting potential applications in agriculture and pharmaceuticals to combat fungal infections (Mishra et al., 2000). Another research effort focused on the synthesis and characterization of novel 1,2,4-oxadiazole derivatives with significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Rai et al., 2009).

Inhibition of Neurodegenerative Disease Pathways

Some 1,2,4-oxadiazole derivatives have been explored for their potential in inhibiting enzymes related to neurodegenerative diseases. For instance, compounds have been synthesized that show activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease, suggesting a possible role in managing or treating such conditions (Pejchal et al., 2011).

Properties

IUPAC Name

1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-14-6-2-4-8-16(14)22-19(25)21-15-7-3-1-5-13(15)11-17-23-18(24-26-17)12-9-10-12/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHDAESXDKJMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.